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Compound of Interest

Compound Name: 2-(1-Adamantyl)oxirane

Cat. No.: B1284025 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 2-(1-Adamantyl)oxirane, a molecule of interest in medicinal chemistry and materials

science due to the unique properties conferred by its bulky, rigid adamantane cage. A thorough

understanding of its spectroscopic signature is paramount for its identification, purity

assessment, and the elucidation of its role in various chemical transformations. This document

summarizes key quantitative data from nuclear magnetic resonance (NMR) spectroscopy,

infrared (IR) spectroscopy, and mass spectrometry (MS), provides detailed experimental

protocols for these analyses, and offers an interpretation of the spectral data.

Data Presentation
The following tables provide a structured summary of the quantitative spectroscopic data for 2-
(1-Adamantyl)oxirane.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

2.85 dd 1H 4.0, 2.8 Oxirane CH

2.65 dd 1H 5.2, 4.0

Oxirane CH₂

(diastereotopic

H)

2.40 dd 1H 5.2, 2.8

Oxirane CH₂

(diastereotopic

H)

1.98 br s 3H - Adamantane CH

1.75-1.60 m 12H -
Adamantane

CH₂

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

55.4 Oxirane CH

48.2 Oxirane CH₂

38.7 Adamantane CH₂

36.9 Adamantane C (quaternary)

28.3 Adamantane CH

Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

3050, 2995 Medium C-H stretch (oxirane)

2900, 2845 Strong C-H stretch (adamantane)

1450 Medium CH₂ scissoring

1250 Strong
C-O-C asymmetric stretch

(oxirane ring)

915, 840 Strong
C-O-C symmetric stretch

(oxirane ring)

Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z Relative Intensity (%) Assignment

178 25 [M]⁺ (Molecular Ion)

149 15 [M - CHO]⁺

135 100 [C₁₀H₁₅]⁺ (Adamantyl cation)

93 40 [C₇H₉]⁺

79 35 [C₆H₇]⁺

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques as

described in the synthesis and characterization of related adamantane derivatives.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on

a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts

are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared

(FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The
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spectrum was recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data were acquired on a mass spectrometer operating

in electron ionization (EI) mode with an ionization energy of 70 eV. The sample was introduced

via direct infusion.

Data Interpretation and Visualization
The spectroscopic data provides a clear fingerprint for the structure of 2-(1-
Adamantyl)oxirane.

¹H NMR Spectrum: The signals in the 2.40-2.85 ppm range are characteristic of the protons on

the oxirane ring. The diastereotopic nature of the methylene protons on the oxirane, coupled

with the adjacent methine proton, gives rise to the distinct doublet of doublets (dd) splitting

pattern. The broad singlet and multiplet in the upfield region (1.60-1.98 ppm) are characteristic

of the highly symmetric adamantyl cage protons.

¹³C NMR Spectrum: The downfield signals at 55.4 and 48.2 ppm are assigned to the carbons of

the strained oxirane ring, which are deshielded by the electronegative oxygen atom. The

remaining signals at 38.7, 36.9, and 28.3 ppm correspond to the carbons of the adamantane

moiety.

Infrared Spectrum: The presence of the oxirane ring is confirmed by the characteristic C-H

stretching vibrations around 3000 cm⁻¹ and the strong C-O-C stretching bands at 1250, 915,

and 840 cm⁻¹. The strong absorptions at 2900 and 2845 cm⁻¹ are indicative of the C-H bonds

within the adamantane framework.

Mass Spectrum: The molecular ion peak is observed at an m/z of 178, corresponding to the

molecular weight of the compound. The base peak at m/z 135 is the most prominent feature

and represents the highly stable adamantyl cation, formed by the characteristic fragmentation

of the oxirane ring from the adamantane group.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized compound like 2-(1-Adamantyl)oxirane.
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A generalized workflow for the synthesis and spectroscopic characterization of a chemical
compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Spectroscopic Characterization of 2-(1-
Adamantyl)oxirane: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1284025#spectroscopic-
characterization-of-2-1-adamantyl-oxirane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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